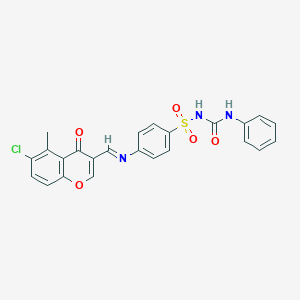
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenyl group, a sulfonyl group, and a phenylurea moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl intermediate: This involves the reaction of 6-chloro-5-methyl-4-oxochromene with appropriate reagents under controlled conditions.
Condensation reaction: The chromenyl intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonyl derivative.
Final coupling: The sulfonyl derivative is coupled with phenylurea under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chromenyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or chromenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dechlorinated or desulfonated products.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- involves interaction with specific molecular targets and pathways. The chromenyl group is known to interact with enzymes and receptors, modulating their activity. The sulfonyl and phenylurea groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-[(4-Oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: Lacks the chloro and methyl groups, resulting in different chemical properties.
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: Similar structure but without the methyl group, affecting its reactivity and applications.
Propiedades
Número CAS |
198649-73-9 |
|---|---|
Fórmula molecular |
C24H18ClN3O5S |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30) |
Clave InChI |
MJVYTGJQDZJGED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
SMILES canónico |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Sinónimos |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















